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Compound of Interest

Compound Name: 3-Nitropyrazolo[1,5-ajpyrimidine

Cat. No.: B1298430

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Nitropyrazolo[1,5-a]pyrimidine. Due to the limited availability of published spectroscopic data
for this specific molecule, this document presents a combination of reported synthesis
protocols, data from closely related analogs, and predicted spectral characteristics. This
approach offers a robust framework for researchers engaged in the synthesis, characterization,
and application of this compound and its derivatives.

Synthesis and Experimental Workflow

A regioselective, time-efficient, one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has
been developed, utilizing a microwave-assisted process. This method involves the sequential
cyclocondensation of -enaminones with NH-5-aminopyrazoles, followed by regioselective
nitration.[1]

General Experimental Protocol: Microwave-Assisted
Synthesis

The synthesis is typically carried out in two main steps within a single pot:

e Cyclocondensation: An equimolar mixture of a f-enaminone and an NH-5-aminopyrazole is
subjected to microwave irradiation at 180 °C for approximately 2 minutes. This solvent-free
reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine core.[1]
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« Nitration: After cooling the reaction mixture, nitric acid and sulfuric acid are added. The
mixture is then irradiated again under microwave conditions at 60 °C for about 10 minutes to
achieve regioselective nitration at the 3-position.[1]

The resulting product can then be purified using standard techniques such as column
chromatography.

Experimental Workflow Diagram

The following diagram illustrates the one-pot synthesis process for 3-Nitropyrazolo[1,5-

a]pyrimidine derivatives.
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One-pot microwave-assisted synthesis workflow.

Spectroscopic Data Analysis
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While a complete set of spectra for the unsubstituted 3-Nitropyrazolo[1,5-a]pyrimidine (CAS:
55405-64-6) is not readily available in the literature, data from the parent compound,
pyrazolo[1,5-a]pyrimidine, and its substituted derivatives can be used to predict its spectral
characteristics.

Mass Spectrometry (MS)

The molecular formula for 3-Nitropyrazolo[1,5-a]pyrimidine is CeHsN4O2. The expected exact
mass and molecular weight can be used to identify the molecular ion peak in a mass spectrum.

Table 1: Mass Spectrometry Data of 3-Nitropyrazolo[1,5-a]pyrimidine and a Related

Compound.
Molecular Weight ( Monoisotopic Mass
Compound Molecular Formula
g/mol ) (Da)
3-Nitropyrazolo[1,5-
CeHaN4O2 164.12[2] 164.0334

a]pyrimidine

| 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | CeH3CIN4Oz | 198.57[3] | 197.9945[3] |

» Expected Fragmentation: The fragmentation pattern would likely involve the loss of the nitro
group (NO2) and subsequent cleavage of the pyrimidine and pyrazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts for the protons and carbons of 3-Nitropyrazolo[1,5-a]pyrimidine can be
estimated based on the data from the parent pyrazolo[1,5-a]pyrimidine, considering the
electron-withdrawing effect of the nitro group at the 3-position.

Table 2: 1H NMR Spectroscopic Data (DMSO-ds).
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Compound H-2 H-3 H-5 H-6 H-7
Pyrazolo[1,
5-

oL 6 8.13 (d) 0 6.75 (d) 6 8.85 (dd) 6 7.15 (dd) 6 8.65 (dd)
a]pyrimidin
e

| 3-Nitropyrazolo[1,5-a]pyrimidine (Predicted) | 8 ~8.3-8.5(s) |- | 8 ~9.0-9.2 (d) | 6 ~7.3-7.5
(dd) | 6 ~8.8-9.0 (d) |

o Prediction Rationale: The nitro group at C-3 will cause a downfield shift for the adjacent H-2
proton, and its signal will appear as a singlet. The protons on the pyrimidine ring (H-5, H-6,
H-7) will also experience a moderate downfield shift.

Table 3: 13C NMR Spectroscopic Data (DMSO-ds).

Compoun
d

C-2 C-3 C-3a C-5 C-6 C-7

Pyrazolo[
1,5-
a]pyrimid
ine[4]

142.1 97.5 148.8 149.2 110.1 134.5

| 3-Nitropyrazolo[1,5-a]pyrimidine (Predicted) | ~145-148 | ~140-145 | ~150-152 | ~151-153 |
~112-114 | ~136-138 |

» Prediction Rationale: The C-3 carbon directly attached to the nitro group will be significantly
deshielded and shifted downfield. The other carbons in the heterocyclic system will

experience smaller downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitropyrazolo[1,5-a]pyrimidine is expected to show characteristic

peaks for the aromatic rings and the nitro group.

Table 4: Key IR Absorptions for Nitro-Aromatic Compounds.
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. Expected Wavenumber o
Functional Group Description
(cm™)
Strong absorption
N-O Stretch (asymmetric) 1500 - 1570 characteristic of the nitro

group.[5]

Strong absorption

N-O Stretch (symmetric) 1300 - 1370 characteristic of the nitro
group.[5]
) Multiple bands for the
C=N and C=C Stretching 1450 - 1650

pyrazolo[1,5-a]pyrimidine core.

| C-H Stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrazolo[1,5-a]pyrimidine derivatives are known to be chromophoric and often fluorescent. The
UV-Vis absorption spectrum is influenced by the substituents on the heterocyclic core.

o Expected Absorption: The parent pyrazolo[1,5-a]pyrimidine system typically shows
absorption bands in the UV region. The introduction of a nitro group, which is a strong
chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to
longer wavelengths, potentially extending into the visible region. For similar pyrimidine
derivatives, absorption bands can be observed in the 340-440 nm range.[6]

General Spectroscopic Methodologies

The following are general protocols for obtaining the spectroscopic data for 3-
Nitropyrazolo[1,5-a]pyrimidine.

NMR Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs).
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e Procedure: A few milligrams of the purified compound are dissolved in the deuterated
solvent. *H NMR and 3C NMR spectra are recorded at room temperature.[5][7]

Mass Spectrometry

 Instrumentation: An electrospray ionization (ESI) mass spectrometer.

e Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and
introduced into the mass spectrometer. Data is collected in both positive and negative ion
modes to observe [M+H]* and [M-H]~ ions, respectively.[8]

IR Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Procedure: The spectrum can be recorded using a KBr pellet method, where the sample is
mixed with potassium bromide and pressed into a thin disk, or by using an Attenuated Total
Reflectance (ATR) accessory.[5]

UV-Vis Spectroscopy

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.
e Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.

e Procedure: A dilute solution of the compound is prepared in the chosen solvent, and the
absorbance is measured over a range of wavelengths (typically 200-800 nm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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